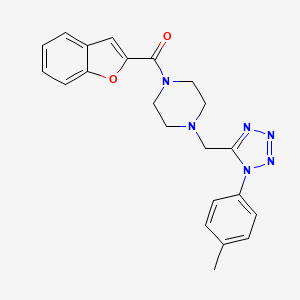

benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a piperazine ring, and a tetrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the piperazine and tetrazole moieties. Common reagents used in these reactions include benzofuran, p-tolylamine, and various catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Reactivity of the Tetrazole Moiety

The tetrazole ring (1-(p-tolyl)-1H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its stability and participation in coordination chemistry and click reactions. Key reactions include:

Alkylation and Arylation

-

The N-methyl group on the tetrazole can undergo further alkylation or arylation. For example, reactions with alkyl halides in the presence of a base (e.g., K₂CO₃) yield derivatives with enhanced lipophilicity .

-

Suzuki-Miyaura cross-coupling reactions introduce aryl groups at the tetrazole’s 5-position, though this requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Coordination Chemistry

-

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological applications .

Piperazine Ring Modifications

The piperazine ring’s secondary amines are sites for nucleophilic substitution and acylation:

Acylation

-

Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., Et₃N) produces amide derivatives. For example:

Compound+CH3COClEt3NAcetylated Derivative

Alkylation

-

Alkyl halides (e.g., methyl iodide) react with the piperazine’s nitrogen atoms to form quaternary ammonium salts, enhancing water solubility .

Benzofuran Core Reactivity

The benzofuran moiety participates in electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) occurs at the 5-position of the benzofuran ring due to electron-donating effects from the oxygen atom .

Oxidation

-

Strong oxidizing agents (e.g., KMnO₄) cleave the furan ring, yielding dicarboxylic acid derivatives .

Methanone Linker Reactions

The ketone group bridging benzofuran and piperazine undergoes reduction and nucleophilic addition:

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, altering the compound’s polarity .

Grignard Reactions

Mechanistic Insights

-

Tetrazole Stability : The aromatic 6π-electron system resists ring-opening under acidic conditions but decomposes via thermal retro-cycloaddition above 200°C .

-

Piperazine Basicity : The pKa of the piperazine nitrogen (~9.8) facilitates protonation in biological systems, influencing receptor binding .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Tetrazole N-methyl | Alkylation | R-X, K₂CO₃, DMF | Increased lipophilicity |

| Piperazine N-H | Acylation | RCOCl, Et₃N, CH₂Cl₂ | Amide formation |

| Benzofuran C-5 | Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative |

| Methanone C=O | Reduction | LiAlH₄, THF, reflux | Secondary alcohol |

Applications De Recherche Scientifique

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other benzofuran derivatives, piperazine derivatives, and tetrazole derivatives. Examples include:

- Benzofuran-2-carboxylic acid

- 1-(p-Tolyl)piperazine

- 5-(p-Tolyl)-1H-tetrazole

Uniqueness

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to its combination of three distinct moieties, each contributing to its overall biological activity

Activité Biologique

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that combines several pharmacologically relevant moieties, including benzofuran, p-tolyl, and tetrazole. This article explores its biological activities, synthesis, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C₂₁H₂₃N₅O, which indicates the presence of multiple functional groups contributing to its biological interactions. The structural features of the compound include:

- Benzofuran moiety : Known for various pharmacological properties.

- Tetrazole ring : Associated with enhanced biological activity.

- Piperazine derivative : Often linked to neuropharmacological effects.

Biological Activities

Research has demonstrated that benzofuran derivatives exhibit a wide range of biological activities, including:

-

Antitumor Activity :

- Studies have shown that benzofuran derivatives possess significant anticancer properties. For example, a series of benzofuran compounds demonstrated IC50 values as low as 11 μM against human ovarian cancer cell lines (A2780) .

- The incorporation of the tetrazole ring has been linked to increased potency in these compounds.

-

Antimicrobial Properties :

- Benzofuran derivatives have been reported to exhibit antimicrobial activity against various pathogens. In particular, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .

- The structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups enhances antimicrobial efficacy.

- Anti-inflammatory and Analgesic Effects :

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving ortho-substituted phenols.

- Tetrazole Formation : The tetrazole ring is often synthesized via cycloaddition reactions using azides.

- Piperazine Functionalization : The final product is formed by coupling the piperazine with the benzofuran and tetrazole components.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar benzofuran compounds:

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-16-6-8-18(9-7-16)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-17-4-2-3-5-19(17)30-20/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYUMDCGGCYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.